Radiprodil NR2B Subtype Selectivity Ratio vs. NR1/NR2A-Containing NMDA Receptors
Radiprodil exhibits a functional selectivity window exceeding 1,875-fold between NR2B-containing NMDA receptors and NR1/NR2A-containing receptors. Specifically, radiprodil antagonizes NR2B subunit-containing NMDA receptors with an IC50 of 8 nM, whereas it demonstrates no measurable antagonism at NR1- and NR2A-containing NMDA receptors at concentrations up to 15 μM [1]. This contrasts with non-selective NMDA channel blockers such as ketamine and phencyclidine, which inhibit all NMDA receptor subtypes indiscriminately and produce dose-limiting psychotomimetic effects [2].
| Evidence Dimension | NR2B functional selectivity ratio |
|---|---|
| Target Compound Data | IC50 = 8 nM at NR2B-containing NMDA receptors; no inhibition at NR1/NR2A up to 15 μM |
| Comparator Or Baseline | Non-selective NMDA channel blockers (ketamine, phencyclidine): inhibit all NMDA subtypes without subtype discrimination |
| Quantified Difference | Selectivity ratio >1,875-fold for NR2B vs. NR1/NR2A |
| Conditions | Functional antagonism measured via electrophysiological recordings in recombinant NMDA receptor expression systems |
Why This Matters
This >1,875-fold selectivity window enables functional NR2B blockade without engaging NR2A-containing receptors critical for synaptic plasticity and cognition, directly addressing the key limitation of non-selective NMDA antagonists.
- [1] Barta-Szalai G, Borza I, Bozó E, et al. Oxamides as novel NR2B selective NMDA receptor antagonists. Bioorg Med Chem Lett. 2004;14(15):3953-3956. View Source
- [2] Keavy D, Bristow LJ, Sivarao DV, et al. The qEEG signature of selective NMDA NR2B negative allosteric modulators: a potential translational biomarker for drug development. PLoS One. 2016;11(4):e0152729. View Source
